molecular formula C15H25NO2 B8621911 tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate

tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate

Cat. No.: B8621911
M. Wt: 251.36 g/mol
InChI Key: VSAXPSLAKWIJPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H25NO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and a pent-1-yne chain attached to the fourth carbon of the piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected by introducing the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Alkylation: The protected piperidine is then subjected to alkylation with an appropriate alkyne precursor, such as 5-bromo-1-pentyne, in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

    Deprotection (if necessary): If the Boc group needs to be removed, the compound can be treated with an acid such as trifluoroacetic acid (TFA) to yield the free amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Nucleophiles such as organolithium or Grignard reagents can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include alcohols, ketones, or carboxylic acids.

    Reduction: Products may include alkenes or alkanes.

    Substitution: Products may include various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the Boc protecting group can influence the compound’s reactivity and selectivity, while the alkyne group can participate in click chemistry reactions, facilitating the formation of bioconjugates and other complex structures.

Comparison with Similar Compounds

Similar Compounds

    5-(N-t-Butyloxycarbonylpiperidin-4-yl)pent-2-yne: Similar structure but with a different position of the alkyne group.

    5-(N-t-Butyloxycarbonylpiperidin-4-yl)pentane: Similar structure but with a saturated pentane chain instead of an alkyne.

    4-(N-t-Butyloxycarbonylpiperidin-4-yl)but-1-yne: Similar structure but with a shorter carbon chain.

Uniqueness

tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate is unique due to the specific positioning of the alkyne group, which can influence its reactivity and potential applications. The presence of the Boc protecting group also provides versatility in synthetic chemistry, allowing for selective deprotection and further functionalization.

Properties

Molecular Formula

C15H25NO2

Molecular Weight

251.36 g/mol

IUPAC Name

tert-butyl 4-pent-4-ynylpiperidine-1-carboxylate

InChI

InChI=1S/C15H25NO2/c1-5-6-7-8-13-9-11-16(12-10-13)14(17)18-15(2,3)4/h1,13H,6-12H2,2-4H3

InChI Key

VSAXPSLAKWIJPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCC#C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-3 (1.70 g, 4.13 mmol) in THF (80 ml) was cooled to -78° and treated with n-BuLi (4.25 mmol) with stirring for 15 min. The reaction was then quenched with 10% KHSO4 (25 ml) and the solvent was removed. The residue was taken up in Et2O (150 ml) and this was washed with 10% KHSO4 solution, brine, and dried (Na2SO4).
Name
1-3
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.25 mmol
Type
reactant
Reaction Step Two

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